Solvolytic Reactivity Ranking: 2-Furoyl Chloride vs. 2-Thenoyl Chloride vs. Benzoyl Chloride
Kinetic studies of solvolysis in binary solvent mixtures establish a clear reactivity order: benzoyl chloride > 2-thenoyl chloride > 2-furoyl chloride [1]. The reduced reaction rate of 2-furoyl chloride is attributed to the stronger electron-withdrawing nature of the furan ring, which impedes bond cleavage in the dissociative transition state [1].
| Evidence Dimension | Solvolysis reaction rate (relative) |
|---|---|
| Target Compound Data | Slowest (ranked 3 of 3) |
| Comparator Or Baseline | Benzoyl chloride (fastest) and 2-thenoyl chloride (intermediate) |
| Quantified Difference | Reactivity order: benzoyl chloride > 2-thenoyl chloride > 2-furoyl chloride |
| Conditions | Binary solvent mixtures (water-methanol, water-ethanol, water-acetonitrile, water-acetone, acetonitrile-methanol) |
Why This Matters
This kinetic ranking informs selection when controlled, less vigorous acylation is required, as 2-furoyl chloride offers a more attenuated reactivity profile than benzoyl chloride or 2-thenoyl chloride.
- [1] Son, J.-E., Yoon, S.-K., & Lee, I. (1979). Nucleophilic Substitution at a Carbonyl Carbon Atom (IX). Solvolysis of 2-Furoyl Chloride and 2-Thenoyl Chloride in Binary Mixtures. Journal of the Korean Chemical Society. View Source
